molecular formula C5H7NO2 B13519475 rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid

rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid

Cat. No.: B13519475
M. Wt: 113.11 g/mol
InChI Key: JDXOMWGBNWVLJU-BXXZVTAOSA-N
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Description

rac-(1R,4S,5R)-2-azabicyclo[210]pentane-5-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

The synthesis of rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid can be compared with other similar bicyclic compounds, such as:

  • rac-(1R,3R,4S)-3-methoxybicyclo[2.1.0]pentane-1-carboxylic acid
  • rac-(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid
  • rac-(1R,3R,4S)-3-phenylbicyclo[2.1.0]pentane-1-carboxylic acid

These compounds share a similar bicyclic structure but differ in their functional groups, leading to unique chemical properties and applications The uniqueness of rac-(1R,4S,5R)-2-azabicyclo[21

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid

InChI

InChI=1S/C5H7NO2/c7-5(8)3-2-1-6-4(2)3/h2-4,6H,1H2,(H,7,8)/t2-,3-,4-/m1/s1

InChI Key

JDXOMWGBNWVLJU-BXXZVTAOSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]2N1)C(=O)O

Canonical SMILES

C1C2C(C2N1)C(=O)O

Origin of Product

United States

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